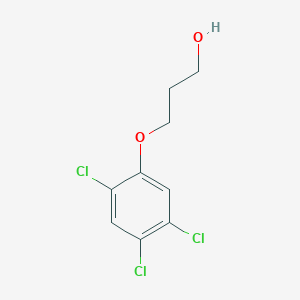
3-(2,4,5-Trichlorophenoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,5-Trichlorophenoxy)propan-1-ol is an organic compound characterized by the presence of a trichlorophenoxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol typically involves the reaction of 2,4,5-trichlorophenol with an appropriate propanol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where 2,4,5-trichlorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and facilitate easy separation and purification of the final product.
化学反応の分析
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4,5-trichlorophenoxy)propanal or 3-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: Formation of this compound or 3-(2,4,5-trichlorophenoxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,4,5-Trichlorophenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
作用機序
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may alter the Na+/K+ ratio in bacterial cells, leading to antimicrobial effects. The trichlorophenoxy group is crucial for its activity, as it can disrupt cellular processes by interacting with membrane proteins and enzymes.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another herbicide with a related chemical structure.
Uniqueness
This compound is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
特性
CAS番号 |
656810-12-7 |
|---|---|
分子式 |
C9H9Cl3O2 |
分子量 |
255.5 g/mol |
IUPAC名 |
3-(2,4,5-trichlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O2/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5,13H,1-3H2 |
InChIキー |
WXMIOPLTEALORP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
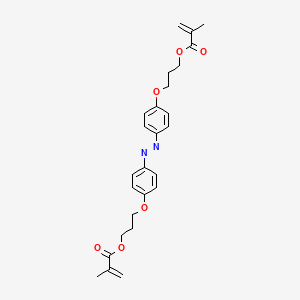
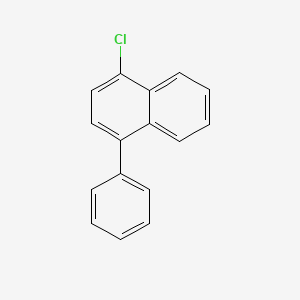
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

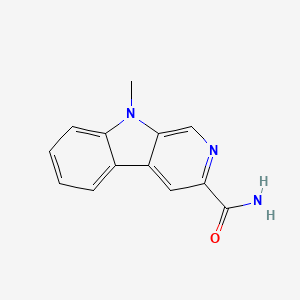
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
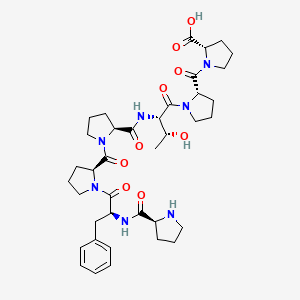

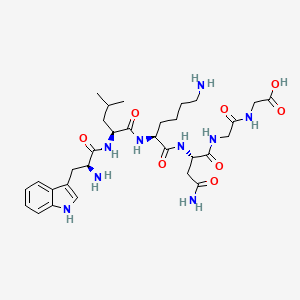
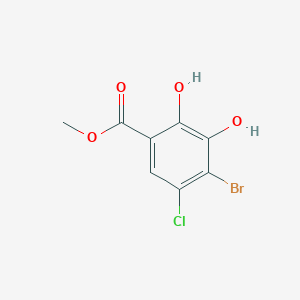
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
